![molecular formula C19H21N3O5 B4929955 N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide
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Overview
Description
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide, also known as Boc-phenylalaninamide, is a chemical compound commonly used in scientific research. It is a derivative of phenylalanine, an essential amino acid found in many dietary sources. Boc-phenylalaninamide is used in various biochemical and physiological experiments to study its mechanism of action and its effects on cells and tissues.
Mechanism of Action
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is known to inhibit the activity of several enzymes, including proteases and kinases. It achieves this by binding to the active site of the enzyme and preventing its normal function. The inhibition of these enzymes can have various effects on cellular processes, including cell growth and division.
Biochemical and Physiological Effects
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can damage cells and tissues.
Advantages and Limitations for Lab Experiments
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is its potential toxicity, which can affect the results of experiments and the health of researchers working with the compound.
Future Directions
There are several future directions for the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in scientific research. One area of interest is the development of new inhibitors of enzymes involved in various diseases, such as cancer and inflammation. Another area of interest is the study of the effects of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide on various cellular processes, including cell signaling and gene expression. Additionally, the use of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide in drug discovery and development is an area of ongoing research.
Synthesis Methods
The synthesis of N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide involves several steps. The first step is the protection of the amino group of phenylalanine with the Boc group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the nitration of the phenylalanine side chain with nitric acid to produce the 4-nitrophenylalanine derivative. The third step is the deprotection of the Boc group with trifluoroacetic acid to obtain the final product, N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide.
Scientific Research Applications
N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamideaninamide is widely used in scientific research as a tool to study various biochemical and physiological processes. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and inhibition.
properties
IUPAC Name |
benzyl N-[1-(ethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-20-18(23)17(12-14-8-10-16(11-9-14)22(25)26)21-19(24)27-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFPHQDBYDXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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